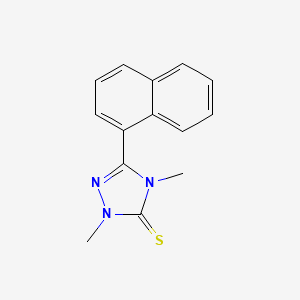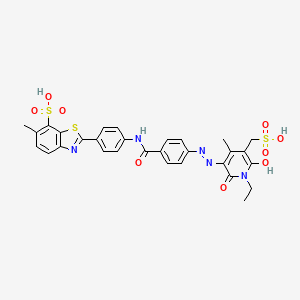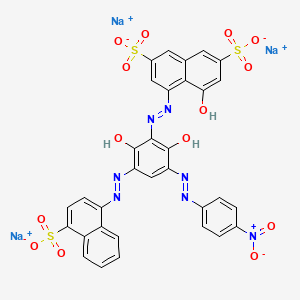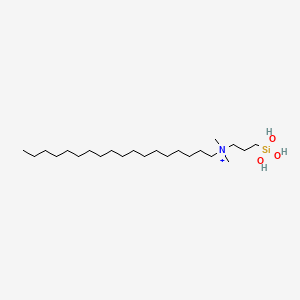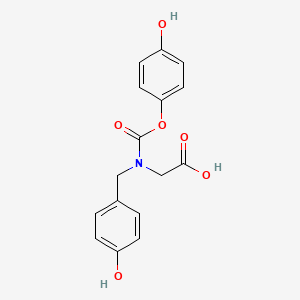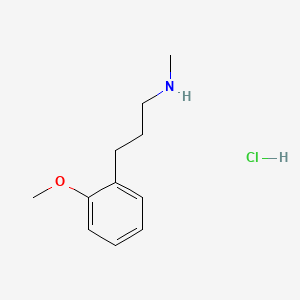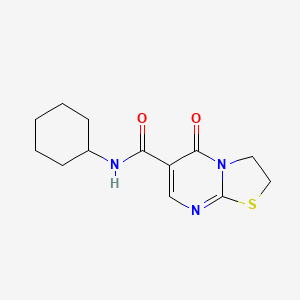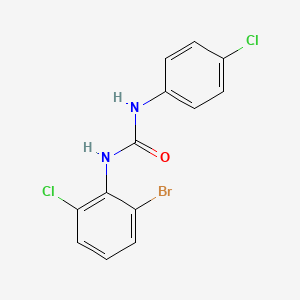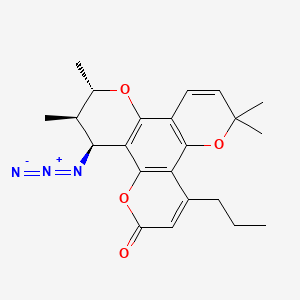
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline: is an organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a thienylcarbonyl group and a phenyl group in the structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of 2-thienylcarbonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the pyrazoline ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives.
Applications De Recherche Scientifique
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic applications, including its role as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound can affect signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Thienylcarbonyl)-3-phenyl-2-pyrazoline: Similar structure but with different substitution pattern.
1-(2-Thienylcarbonyl)-5-methyl-2-pyrazoline: Similar structure with a methyl group instead of a phenyl group.
1-(2-Thienylcarbonyl)-4-phenyl-2-pyrazoline: Similar structure with different substitution position.
Uniqueness
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both thienylcarbonyl and phenyl groups enhances its reactivity and potential for various applications in research and industry .
Propriétés
Numéro CAS |
121306-85-2 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
(3-phenyl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H12N2OS/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2 |
Clé InChI |
XHFCWCMBADMELI-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


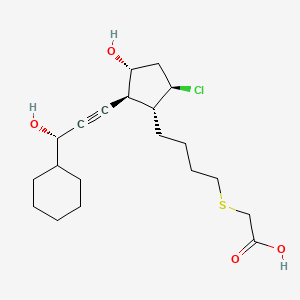
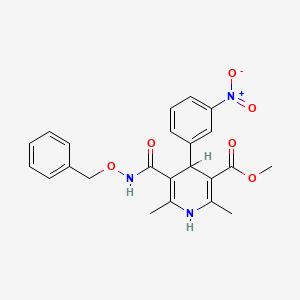
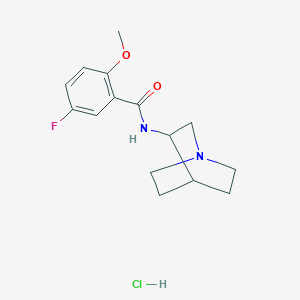
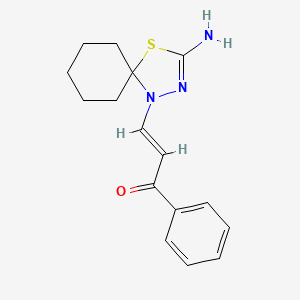
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
